Phosphine oxide, phenylbis(9,9'-spirobi[9H-fluoren]-2-yl)-
Description
Phosphine oxide, phenylbis(9,9'-spirobi[9H-fluoren]-2-yl)- (IUPAC name: oxo(phenyl)di(9,9′-spirobi[fluoren]-2-yl)-λ⁵-phosphane) is a spirobi-fluorenyl-based organophosphorus compound. Its molecular formula is C₅₆H₃₅OP, with an average molecular mass of 754.87 g/mol and a monoisotopic mass of 754.242552 g/mol . The compound features a central phosphorus atom bonded to a phenyl group and two 9,9′-spirobi[fluoren]-2-yl moieties. The spirobi-fluorene structure imparts rigidity and high thermal stability, making it suitable for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and perovskite solar cells.
Properties
IUPAC Name |
2-[phenyl(9,9'-spirobi[fluorene]-2-yl)phosphoryl]-9,9'-spirobi[fluorene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H35OP/c57-58(36-16-2-1-3-17-36,37-30-32-45-43-22-8-14-28-51(43)55(53(45)34-37)47-24-10-4-18-39(47)40-19-5-11-25-48(40)55)38-31-33-46-44-23-9-15-29-52(44)56(54(46)35-38)49-26-12-6-20-41(49)42-21-7-13-27-50(42)56/h1-35H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOGQGFSEBBQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=CC=CC=C6C7=CC=CC=C57)C8=CC9=C(C=C8)C1=CC=CC=C1C91C2=CC=CC=C2C2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H35OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60731181 | |
| Record name | Oxo(phenyl)di(9,9'-spirobi[fluoren]-2-yl)-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
754.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824426-27-9 | |
| Record name | Oxo(phenyl)di(9,9'-spirobi[fluoren]-2-yl)-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60731181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, phenylbis(9,9’-spirobi[9H-fluoren]-2-yl)- typically involves the reaction of phenylphosphine oxide with 9,9’-spirobi[9H-fluoren]-2-yl derivatives. One common method includes the condensation of phenylphosphine oxide with 9,9’-spirobi[9H-fluoren]-2-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, continuous flow processes are often employed to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, phenylbis(9,9’-spirobi[9H-fluoren]-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The phenyl and spirobi[9H-fluoren] units can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides with different substituents, while reduction can produce phosphines. Substitution reactions can introduce various functional groups onto the phenyl or spirobi[9H-fluoren] units .
Scientific Research Applications
Phosphine oxide, phenylbis(9,9’-spirobi[9H-fluoren]-2-yl)- has a wide range of scientific research applications:
Organic Electronics: It is used as a material in OLEDs and organic solar cells due to its excellent electron-transporting properties.
Photoinitiators: The compound serves as a photoinitiator in photopolymerization processes, which are crucial in 3D printing and dental materials.
Sensors: It is employed in the development of high-temperature sensors and other advanced materials.
Mechanism of Action
The mechanism by which phosphine oxide, phenylbis(9,9’-spirobi[9H-fluoren]-2-yl)- exerts its effects is primarily through its ability to generate reactive species upon light absorption. In photopolymerization, for instance, the compound absorbs light and undergoes homolytic cleavage to produce radicals. These radicals initiate polymerization reactions, leading to the formation of crosslinked polymer networks . The molecular targets and pathways involved include the interaction with monomers and oligomers to form stable polymeric structures .
Comparison with Similar Compounds
9,9'-Spirobi[fluorene]-2,7-diylbis(diphenylphosphine oxide)
- Molecular Formula : C₄₉H₃₄O₂P₂
- Molecular Weight : 716.74 g/mol
- Key Properties :
- Structural Differences: Unlike the phenylbis-spirobi-fluorenyl compound, this derivative has diphenylphosphine oxide groups at the 2,7-positions of the spirobi-fluorene core.
SPPO13 (2,7-Bis(diphenylphosphoryl)-9,9’-spirobi(fluorene))
- Application : SPPO13 is an alcohol-soluble host material for blue phosphorescent OLEDs.
- Performance :
- Achieves a maximum quantum efficiency of 14.1% in blue OLEDs, attributed to its high triplet energy (T₁) and efficient exciton confinement .
- Outperforms phenylbis-spirobi-fluorenyl phosphine oxide in device efficiency due to optimized electron-transport properties from the 2,7-diphenylphosphoryl substitution .
CzFA (7-(9H-carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine)
- Structure : Combines spirobi-fluorene with carbazole and diphenylamine groups.
- Performance :
- As a bipolar host material for red phosphorescent OLEDs, CzFA achieves a current efficiency of 27.8 cd/A , significantly higher than traditional CBP (13.7 cd/A) .
- The carbazole-spirobi-fluorene-amine architecture provides balanced hole and electron transport, unlike phosphine oxide derivatives, which are typically electron-deficient .
SBF-PDI4 (9,9′-Spirobi[fluorene]-cored Perylenediimide Derivative)
- Application: Non-fullerene acceptor in organic solar cells.
- Performance: Shows a power conversion efficiency (PCE) of 5.34% with PTB7-Th as the donor, leveraging its 3D spirobi-fluorene core to suppress aggregation . The LUMO energy level (-4.11 eV) is comparable to PCBM, but phosphine oxide derivatives typically exhibit deeper LUMO levels (~-3.5 eV), making them less suited for electron acceptance in solar cells .
Data Tables
Table 1: Structural and Physical Properties Comparison
Table 2: Performance Metrics in Devices
Key Research Findings
- Substitution Position Matters : 2,7-substituted spirobi-fluorene derivatives (e.g., SPPO13) generally exhibit better charge transport than 2,2'-substituted analogs due to reduced steric hindrance .
- Phosphine Oxide vs. Amine/Carbazole : Phosphine oxide groups enhance electron transport but may reduce hole injection, whereas amine/carbazole moieties (e.g., CzFA) enable bipolar transport .
- Thermal Stability : All spirobi-fluorene derivatives show high thermal stability (>300°C decomposition temperature), but phosphine oxide variants may have superior oxidative stability due to the P=O bond .
Biological Activity
Phosphine oxide, phenylbis(9,9'-spirobi[9H-fluoren]-2-yl)- (CAS # 824426-27-9), is a compound that has attracted attention due to its potential biological activities and applications in various fields, particularly in organic electronics and materials science. This article explores its biological activity, including its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₅₆H₃₅OP
- Molecular Weight : 754.85 g/mol
- Melting Point : 334 °C
- Solubility : Insoluble in water (3.6E -9 g/L at 25 °C)
- Density : 1.40 ± 0.1 g/cm³ at 20 °C
Mechanisms of Biological Activity
Phosphine oxides are known to exhibit a range of biological activities, primarily attributed to their ability to act as electron donors and participate in redox reactions. The specific compound under study has been explored for its potential roles in:
- Antioxidant Activity : Phosphine oxides can scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Some derivatives of phosphine oxides have shown inhibitory effects against various bacterial and fungal strains.
- Cellular Signaling Modulation : The compound may influence cellular pathways through interactions with phospholipids and proteins.
Antioxidant Activity
A study investigated the antioxidant potential of phosphine oxide derivatives, revealing that they could effectively reduce oxidative stress markers in vitro. The mechanism was linked to the ability of the phosphine oxide moiety to donate electrons, thus neutralizing free radicals.
Antimicrobial Activity
Research has demonstrated that phenylbis(9,9'-spirobi[9H-fluoren]-2-yl)-phosphine oxide exhibits antimicrobial activity against several pathogens. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest its potential application as an antimicrobial agent in pharmaceutical formulations.
Case Studies
-
In Vitro Studies on Cancer Cells :
A recent study evaluated the cytotoxic effects of phenylbis(9,9'-spirobi[9H-fluoren]-2-yl)-phosphine oxide on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 25 µM to 50 µM across different cell lines. -
Neuroprotective Effects :
Another investigation focused on the neuroprotective properties of phosphine oxide derivatives in models of neurodegeneration. The compound was found to reduce neuronal apoptosis and improve cell viability under oxidative stress conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
